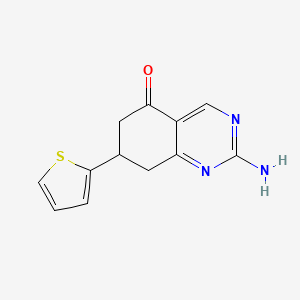![molecular formula C16H16O4 B1334429 6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 307548-94-3](/img/structure/B1334429.png)
6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-アセトニルオキシ-3,4-シクロペンテン-8-メチルクマリンは、クマリンファミリーに属する合成有機化合物です。クマリンは、その多様な生物活性で知られており、医薬品化学で広く使用されています。
2. 製法
合成経路と反応条件: 7-アセトニルオキシ-3,4-シクロペンテン-8-メチルクマリンの合成は、一般的に以下の手順が含まれます。
出発物質: 合成は、7-ヒドロキシ-4-メチルクマリンの調製から始まります。
アセチル化: 7位のヒドロキシ基は、ピリジンなどの触媒の存在下で無水酢酸を使用してアセチル化されます。
シクロペンテンの導入: シクロペンテン環は、適切な試薬と条件を用いた環化反応によって導入されます。
最終生成物: 最終生成物である7-アセトニルオキシ-3,4-シクロペンテン-8-メチルクマリンは、再結晶やクロマトグラフィーなどの精製工程を経て得られます。
工業的製造方法: この化合物の工業的製造には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続フロー反応器の使用と反応条件の最適化により、収率と純度を高めることができます。環境に優しい溶媒や触媒を使用するなど、グリーンケミストリーの原則は、環境への影響を最小限に抑えるためにしばしば採用されます .
反応の種類:
酸化: 7-アセトニルオキシ-3,4-シクロペンテン-8-メチルクマリンは酸化反応を受け、さまざまな酸化誘導体を形成することができます。
還元: 還元反応により、化合物は還元型に変換され、生物活性が変化する可能性があります。
置換: この化合物は置換反応に参加することができ、官能基が他の基に置き換えられて化学的性質が変化します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬は、特定の条件下で使用されて置換反応を実現します。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化またはカルボキシル化誘導体が得られる場合があり、還元によりアルコールまたはアルカンが得られる場合があります .
4. 科学研究への応用
7-アセトニルオキシ-3,4-シクロペンテン-8-メチルクマリンには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成における構成要素として、および化学反応におけるプローブとして使用されます。
生物学: この化合物は、抗菌性、抗酸化性、抗炎症性などの潜在的な生物活性について研究されています。
医学: 癌や神経変性疾患など、さまざまな疾患に対する治療薬としての可能性を探る研究が進行中です。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin.
Acetylation: The hydroxyl group at the 7th position is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Cyclopentene Introduction: The cyclopentene ring is introduced through a cyclization reaction involving appropriate reagents and conditions.
Final Product: The final product, 7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize environmental impact .
Types of Reactions:
Oxidation: 7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups, modifying its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .
科学的研究の応用
7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
作用機序
7-アセトニルオキシ-3,4-シクロペンテン-8-メチルクマリンの作用機序には、特定の分子標的や経路との相互作用が含まれます。
分子標的: この化合物は、モノアミン酸化酵素Aなどの酵素を阻害し、神経伝達物質のレベルに影響を与え、抗うつ効果の可能性を示す可能性があります。
類似化合物:
4-メチル-7-ヒドロキシクマリン: 7-アセトニルオキシ-3,4-シクロペンテン-8-メチルクマリンの合成における前駆体であり、抗菌性で知られています。
7-ヒドロキシ-4-メチルクマリン: 抗酸化作用と抗炎症作用を持つ別の関連化合物です。
クマリン誘導体: さまざまなクマリン誘導体は、抗凝固作用、抗癌作用、抗ウイルス作用など、さまざまな生物活性を持っています.
独自性: 7-アセトニルオキシ-3,4-シクロペンテン-8-メチルクマリンは、アセトニルオキシ基とシクロペンテン基の存在などの独自の構造的特徴によって際立っています。これらの修飾により、化学反応性と生物活性が高まり、研究や工業的用途に役立つ化合物となっています .
類似化合物との比較
4-Methyl-7-hydroxycoumarin: A precursor in the synthesis of 7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin, known for its antimicrobial properties.
7-Hydroxy-4-methylcoumarin: Another related compound with antioxidant and anti-inflammatory activities.
Coumarin Derivatives: Various coumarin derivatives exhibit diverse biological activities, including anticoagulant, anticancer, and antiviral properties.
Uniqueness: 7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin stands out due to its unique structural features, such as the presence of the acetonyloxy and cyclopentene groups. These modifications enhance its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
6-methyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-9(17)8-19-14-7-6-12-11-4-3-5-13(11)16(18)20-15(12)10(14)2/h6-7H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYIBZRYQJEBHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397328 |
Source


|
| Record name | 6-methyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307548-94-3 |
Source


|
| Record name | 6-methyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
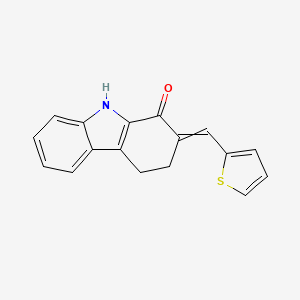
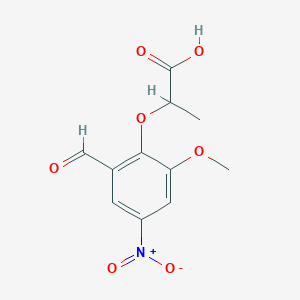
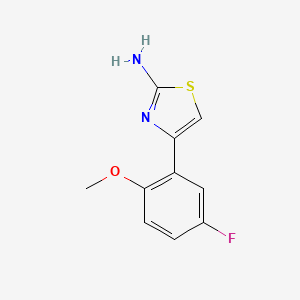

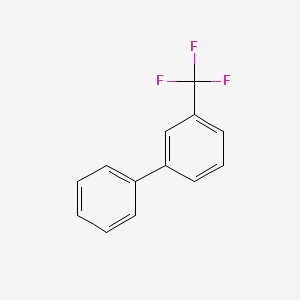

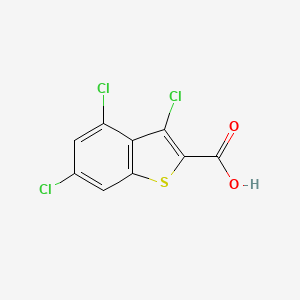
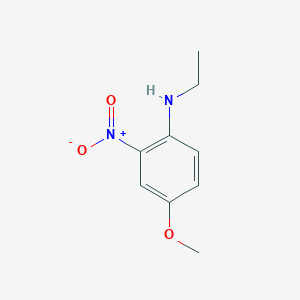
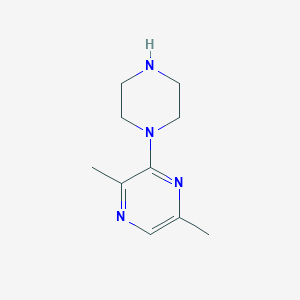
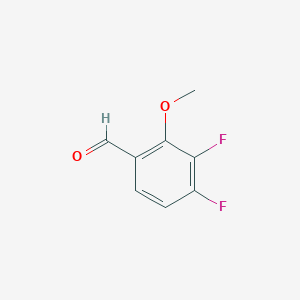
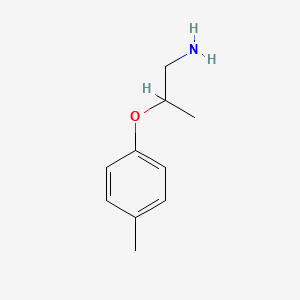
![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)
![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)
